Verbenalin

描述

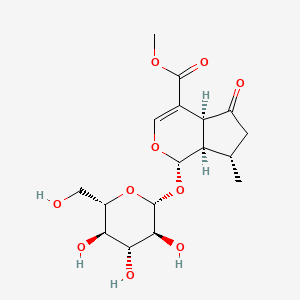

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[c]pyran ring system, which is fused with a glucopyranosyl moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Verbenalin involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glucopyranosyl moiety. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

化学反应分析

Types of Reactions

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl groups in the glucopyranosyl moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Neuroprotective Effects

Alzheimer's Disease (AD) Research

Recent studies have highlighted verbenalin's role in mitigating the effects of Alzheimer's disease. A notable investigation demonstrated that treatment with this compound significantly reduced amyloid-beta (Aβ) peptide generation in cellular models of AD. In Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound decreased both intracellular and extracellular expression of APP, leading to a reduction in Aβ levels. This was corroborated by immunohistochemistry (IHC) results in AD transgenic mice, where this compound-treated groups exhibited lower levels of Aβ and tau proteins in the hippocampus compared to controls .

Microarray Gene Expression Profiling

Another study utilized microarray analysis to explore the gene expression changes in human amniotic epithelial cells treated with this compound. The results indicated significant enrichment of gene sets associated with neurogenesis and lysosomal dysfunction, suggesting a potential therapeutic pathway for AD through modulation of neuroprotective genes .

Anti-Inflammatory and Immune Enhancing Properties

Natural Killer (NK) Cell Activation

This compound has been shown to enhance the efficiency of natural killer (NK) cells, which play a crucial role in the immune response against viral infections. In a mouse model of influenza virus infection, administration of Verbena officinalis extract containing this compound reduced lung injury and promoted NK cell activation. The study revealed that this compound significantly increased NK cell killing efficiency without adversely affecting their proliferation or cytotoxic functions .

Cardiovascular and Cerebral Protection

Cerebral Ischemia-Reperfusion Injury

Research involving a rat model of focal cerebral ischemia-reperfusion demonstrated that this compound could inhibit apoptosis-related gene expression while promoting anti-apoptotic gene expression. The administration of this compound resulted in improved neurological outcomes and reduced cerebral infarct size following ischemic events. These findings suggest that this compound may have protective effects on brain microcirculation and energy metabolism during ischemic conditions .

Hepatic Protection

Alcohol-Associated Hepatic Damage

In a recent study, this compound was evaluated for its protective effects against hepatic damage induced by alcohol-associated steatohepatitis (ASH). The compound was found to regulate mitochondrial dysfunction and mitigate ferroptosis, a form of regulated cell death associated with oxidative stress. This highlights this compound's potential as a therapeutic agent for liver-related conditions .

Summary Table of Applications

作用机制

The mechanism of action of Verbenalin involves its interaction with specific molecular targets. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, influencing various biological pathways. The compound’s unique structure enables it to modulate enzyme activity and receptor interactions .

相似化合物的比较

Similar Compounds

- Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

- (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one

Uniqueness

Methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopenta[c]pyran ring and a glucopyranosyl moiety. This combination of features makes it distinct from other similar compounds and contributes to its diverse applications in scientific research .

生物活性

Verbenalin is a bioactive compound predominantly found in Verbena officinalis, known for its various pharmacological properties. Recent studies have highlighted its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), as well as its immunomodulatory and antioxidant effects. This article provides an overview of the biological activities associated with this compound, supported by research findings and case studies.

Recent research has demonstrated that this compound significantly reduces amyloid-beta (Aβ) peptide generation, a hallmark of Alzheimer's disease. In a study involving Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells, this compound treatment resulted in decreased intracellular expression and release of APP protein, leading to a reduction in Aβ production. This effect was corroborated by immunohistochemistry (IHC) analysis in AD animal models, where treated subjects exhibited lower levels of Aβ and tau proteins in the hippocampus compared to untreated controls .

Table 1: Effects of this compound on Aβ Production

| Treatment | Aβ Levels (Relative Intensity) | Tau Levels (Relative Intensity) | BDNF Expression |

|---|---|---|---|

| Control | High | High | Low |

| This compound 100 mg/kg | Moderate | Moderate | Restored |

| This compound 200 mg/kg | Low | Low | Restored |

| Donepezil | Moderate | Low | Moderate |

2. Sleep-Promoting and Antioxidant Activities

This compound has been identified as a sleep-promoting agent, which may be beneficial for individuals suffering from sleep disorders. Its antioxidant properties further enhance its therapeutic potential by reducing oxidative stress in neural tissues. Studies indicate that this compound can improve brain microcirculation and protect against cerebral ischemic damage, thus contributing to overall brain health .

3. Immunomodulatory Effects

Research has shown that this compound enhances natural killer (NK) cell activity, suggesting its role as an immunomodulator. It binds to inhibitory receptors on NK cells, such as NKG2A and KIR2DL1, thereby promoting cytotoxic activity against viral infections . This mechanism could be leveraged for therapeutic applications in viral diseases.

Case Study: Immunomodulation by this compound

In a controlled study involving viral infection models, administration of this compound led to a significant increase in NK cell-mediated cytotoxicity. The results indicated that this compound not only enhanced the efficiency of NK cells but also reduced inhibitory signaling pathways that typically dampen immune responses.

4. Safety and Toxicity

While the therapeutic benefits of this compound are promising, it is essential to consider its safety profile. Preliminary studies suggest that this compound has low toxicity levels; however, further research is required to establish comprehensive safety data across different dosages and treatment durations .

属性

IUPAC Name |

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UDHWGNCTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。